

A Technical Guide to the Spectroscopic Profile of Azetidin-2-ylmethanol

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Compound of Interest

Compound Name: **Azetidin-2-ylmethanol**

Cat. No.: **B112356**

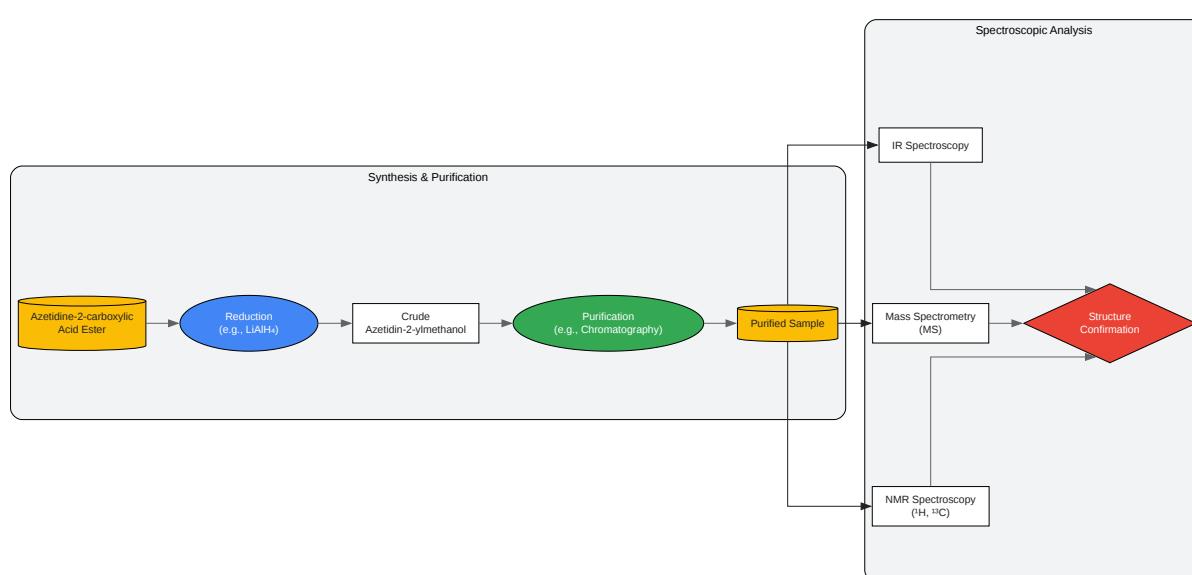
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Introduction: **Azetidin-2-ylmethanol** is a saturated four-membered heterocyclic compound containing a nitrogen atom and a hydroxymethyl substituent. The strained azetidine ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.^[1] Its derivatives are explored for various therapeutic applications, including as CNS-active agents.^[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, purification, and structural elucidation. This guide provides an in-depth summary of the expected spectroscopic data for **azetidin-2-ylmethanol**, complete with detailed experimental protocols and workflow visualizations.

Synthesis and Analytical Workflow

The preparation and characterization of **azetidin-2-ylmethanol** typically follow a structured workflow, beginning with chemical synthesis and concluding with spectroscopic confirmation of the molecular structure. A common synthetic route involves the reduction of an activated carboxylic acid derivative, such as an ester of azetidine-2-carboxylic acid.

General Workflow: Synthesis to Analysis

[Click to download full resolution via product page](#)**Caption:** General workflow from synthesis to structural confirmation.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **azetidin-2-ylmethanol**. This data is compiled based on characteristic values for the azetidine core and related substituted structures found in the literature.[\[3\]](#)[\[4\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is crucial for identifying the protons on the azetidine ring and the hydroxymethyl group. The strained four-membered ring influences the chemical shifts and coupling constants of the ring protons.[\[3\]](#)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H1 (N-H)	1.5 - 3.0	br s	-	Chemical shift is concentration and solvent dependent.
H2 (-CH-)	3.6 - 3.9	m	-	Methine proton adjacent to nitrogen and hydroxymethyl group.
H3 (-CH ₂ -)	2.0 - 2.6	m	-	Diastereotopic protons on the C3 carbon of the ring. ^[3]
H4 (-CH ₂ -)	3.5 - 3.8	m	-	Protons on the C4 carbon, adjacent to the nitrogen. ^[4]
H5 (-CH ₂ OH)	3.4 - 3.7	m	~5-7	Methylene protons of the hydroxymethyl group.
H6 (-CH ₂ OH)	1.5 - 4.0	br s	-	Chemical shift is variable and depends on solvent and H-bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C2 (-CH-)	60 - 70	Carbon of the chiral center, attached to N and the CH ₂ OH group.
C3 (-CH ₂ -)	25 - 35	Methylene carbon at position 3 of the azetidine ring.
C4 (-CH ₂ -)	45 - 55	Methylene carbon at position 4, adjacent to the nitrogen. [5]
C5 (-CH ₂ OH)	60 - 68	Carbon of the hydroxymethyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Functional Group	Expected Absorption (cm ⁻¹)	Intensity	Notes
O-H Stretch	3200 - 3500	Strong, Broad	Characteristic of the alcohol group, broadened by hydrogen bonding. [6]
N-H Stretch	3200 - 3400	Moderate	Secondary amine stretch, may overlap with O-H band.
C-H Stretch	2850 - 3000	Strong	Aliphatic C-H stretches from the ring and hydroxymethyl group. [6]
C-O Stretch	1050 - 1150	Strong	Primary alcohol C-O stretching vibration. [6]
C-N Stretch	1100 - 1250	Moderate	Characteristic of the amine C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **azetidin-2-ylmethanol** (C₄H₉NO), the molecular weight is 87.12 g/mol .[\[7\]](#)

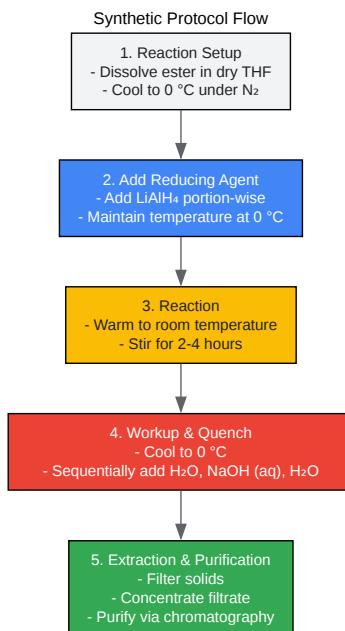
m/z Value	Proposed Fragment	Notes
87	[M] ⁺	Molecular ion peak.
86	[M-H] ⁺	Loss of a hydrogen atom.
56	[M - CH ₂ OH] ⁺	Loss of the hydroxymethyl group, a common fragmentation pathway.
57	[C ₃ H ₅ N] ⁺	Azetidine ring fragment after rearrangement.

Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining high-quality spectroscopic data.

Synthesis Protocol: Reduction of (S)-Azetidine-2-carboxylate

A common method for preparing **azetidin-2-ylmethanol** is the reduction of the corresponding carboxylic acid ester, often using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).



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Caption: Key steps in the synthesis of **azetidin-2-ylmethanol**.

- Reaction Setup: A solution of methyl (S)-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
- Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) is added slowly in portions to the stirred solution, ensuring the temperature remains below 5 °C.

- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates full consumption of the starting material.
- Quenching: The reaction is carefully quenched by cooling back to 0 °C and sequentially adding water, 15% aqueous sodium hydroxide, and then water again to precipitate the aluminum salts.
- Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional solvent (e.g., ethyl acetate or THF). The combined organic filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Analysis Protocols

- NMR Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified **azetidin-2-ylmethanol** is dissolved in a suitable deuterated solvent (~0.7 mL), such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).^{[3][8]} The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).^[3] The solution is then transferred to a 5 mm NMR tube for analysis.^[5]
- NMR Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.^[8] Standard acquisition parameters are used, with a relaxation delay (D1) of 1-2 seconds.^[5] For unambiguous structural assignment, 2D NMR experiments like COSY and HSQC may also be performed.^[5]
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two KBr plates, or an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis.
- Mass Spectrometry: For mass analysis, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS) or

by direct infusion.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

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